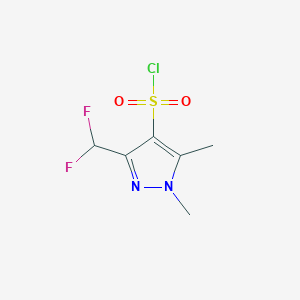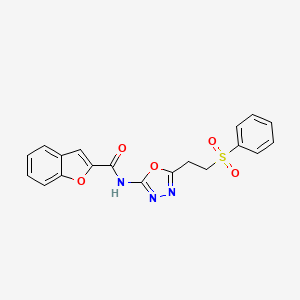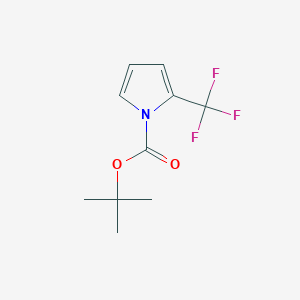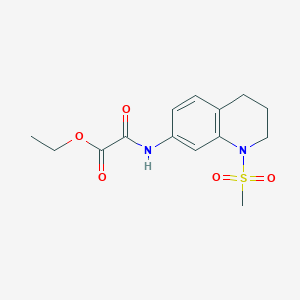
Ethyl 2-((1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains a tetrahydroquinoline group, a sulfonyl group, and an oxoacetate group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, X-ray crystallography, or computational methods .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the functional groups present. For example, the sulfonyl group could potentially undergo reactions with nucleophiles, and the oxoacetate group could participate in various condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure and functional groups. These properties could include its solubility, stability, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Broad-Spectrum Antibacterial Applications
A key research application of related sulfonylquinolone derivatives involves their development as broad-spectrum antibacterial agents. For instance, Hashimoto et al. (2007) demonstrated the practical synthesis and molecular structure elucidation of a potent antibacterial isothiazoloquinolone, effective against resistant organisms like methicillin-resistant Staphylococcus aureus (MRSA). The synthetic approach is notable for its chromatography-free purification, facilitating large-scale synthesis (Hashimoto et al., 2007).
Enzyme Inhibition for Therapeutic Targeting
Further extending the chemical's utility, Grunewald et al. (2006) focused on the binding of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines to phenylethanolamine N-methyltransferase (PNMT), an enzyme of therapeutic interest. Their research highlighted the synthesis of highly potent and selective inhibitors, offering insights into the enzyme's active site and potential for crossing the blood-brain barrier, thus enhancing drug delivery to the central nervous system (Grunewald et al., 2006).
Antimicrobial Agent Synthesis
The exploration of new quinazolines as potential antimicrobial agents signifies another avenue of research. Desai, Shihora, and Moradia (2007) reported on the synthesis of new quinazolines showing antibacterial and antifungal activities against a range of pathogens, underscoring the compound's role in developing new therapeutic agents (Desai, Shihora, & Moradia, 2007).
Novel Synthesis Approaches
In the realm of organic synthesis, innovative methods to create structurally complex molecules from simple precursors have been documented. Tominaga et al. (1992) described a novel [3 + 3] cycloaddition reaction employing N-bis(ethoxycarbonylmethylthio)methylenephenylsulfonamides to generate aminoindolizine and related compounds, illustrating the compound's versatility in synthesizing heterocyclic structures (Tominaga et al., 1992).
Catalysis and Chemical Transformations
Research into catalysis and chemical transformations further highlights the compound's scientific significance. Khaligh (2014) utilized 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst for synthesizing polyhydroquinoline derivatives, presenting a clean, efficient, and environmentally friendly method (Khaligh, 2014).
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives, which share a similar structure, are known to interact with their targets and cause changes that result in various biological activities . The compound likely interacts with its targets in a similar manner.
Biochemical Pathways
It is known that indole derivatives, which share a similar structure, affect various biochemical pathways . These pathways lead to downstream effects that result in the compound’s biological activities.
Pharmacokinetics
The pharmacokinetic properties of similar compounds, such as indole derivatives, have been studied . These studies can provide insights into the potential ADME properties of the compound, which would impact its bioavailability.
Result of Action
It is known that indole derivatives, which share a similar structure, have various biological activities . These activities are likely the result of the compound’s action at the molecular and cellular levels.
Action Environment
It is known that environmental factors can influence the action of similar compounds . These factors could potentially influence the action, efficacy, and stability of the compound.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-[(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)amino]-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5S/c1-3-21-14(18)13(17)15-11-7-6-10-5-4-8-16(12(10)9-11)22(2,19)20/h6-7,9H,3-5,8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCWQAZGHZRHFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

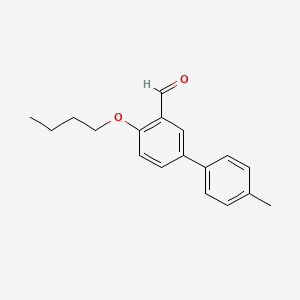

![7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-N-phenethyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2746824.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide](/img/structure/B2746826.png)
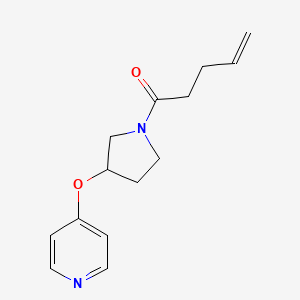

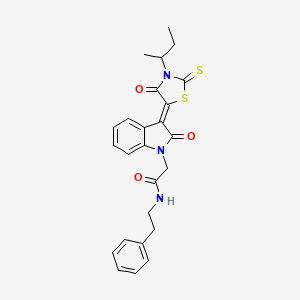
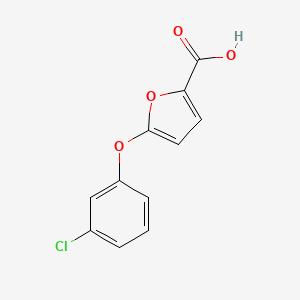
![1-(Diphenylmethyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea](/img/structure/B2746836.png)
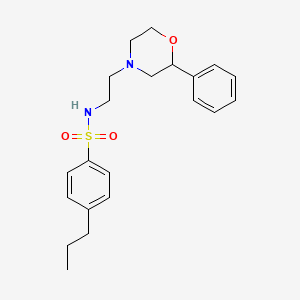
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2746840.png)
